N-[2-Bromo-4-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide

Catalog No.
S15776740
CAS No.
634185-64-1
M.F
C14H8BrClF3NO2
M. Wt
394.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-Bromo-4-(trifluoromethyl)phenyl]-5-chloro-2-h...

CAS Number

634185-64-1

Product Name

N-[2-Bromo-4-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide

IUPAC Name

N-[2-bromo-4-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide

Molecular Formula

C14H8BrClF3NO2

Molecular Weight

394.57 g/mol

InChI

InChI=1S/C14H8BrClF3NO2/c15-10-5-7(14(17,18)19)1-3-11(10)20-13(22)9-6-8(16)2-4-12(9)21/h1-6,21H,(H,20,22)

InChI Key

RFZIMWULIHBHGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)NC(=O)C2=C(C=CC(=C2)Cl)O

N-[2-Bromo-4-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide is a complex organic compound notable for its unique structural features, which include bromine, chlorine, and trifluoromethyl substituents on a benzamide core. Its molecular formula is C14H8BrClF3NO2C_{14}H_8BrClF_3NO_2, and it has a molecular weight of approximately 394.57 g/mol. The compound's structure contributes to its potential applications in various fields, particularly in medicinal chemistry and material science .

  • Halogenation: This step includes the bromination of a phenolic compound followed by chlorination.
  • Amide Formation: After halogenation, the resulting intermediate undergoes amide formation with a hydroxybenzamide derivative.

These reactions are characterized by their specificity and the conditions under which they are carried out, often requiring controlled environments to optimize yields and purity.

N-[2-Bromo-4-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide exhibits significant biological activity due to its ability to interact with various molecular targets. The presence of halogen and trifluoromethyl groups enhances its binding affinity to proteins and enzymes, potentially influencing their activity and function. Research indicates that compounds with similar structures can exhibit anti-inflammatory, anti-cancer, and antimicrobial properties, making this compound a candidate for further biological studies .

The synthesis methods for N-[2-Bromo-4-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide include:

  • Multi-step Synthesis: Involves halogenation followed by amide coupling.
  • Industrial Production: Large-scale production may utilize continuous flow reactors to ensure safety and efficiency during the halogenation process.

These methods emphasize the importance of reaction conditions in achieving high yields while minimizing by-products .

N-[2-Bromo-4-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide has several applications:

  • Chemical Research: Used as a building block in synthesizing more complex organic molecules.
  • Biological Studies: Serves as a tool for investigating biological processes and interactions.
  • Material Science: Employed in developing advanced materials due to its unique structural characteristics .

Interaction studies of N-[2-Bromo-4-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide focus on its binding affinities with various proteins and enzymes. The halogen substituents enhance its interaction capabilities, making it suitable for exploring mechanisms of action in biological systems. These studies are crucial for understanding how the compound can be utilized in therapeutic applications or as a research tool in drug discovery .

Several compounds share structural similarities with N-[2-Bromo-4-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamideC14H8BrClF3NO2Different bromine position affecting reactivity
5-Chloro-N-[4-fluoro-2-(trifluoromethyl)phenyl]-2-hydroxybenzamideC14H8ClF4NO2Fluorine substitution providing different electronic properties
N-[4-Bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamideC14H8BrClF3NO2Alternative bromine position leading to varied biological activity

These compounds illustrate the diversity within this chemical class while highlighting the unique properties of N-[2-Bromo-4-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide, particularly its potential applications in medicinal chemistry due to specific halogen placements that influence biological interactions .

XLogP3

5.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

392.93790 g/mol

Monoisotopic Mass

392.93790 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-15-2024

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